3,5-Dichloropicolinimidamide hydrochloride
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Overview
Description
3,5-Dichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6Cl3N3. It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloropicolinimidamide hydrochloride typically involves the chlorination of picolinimidamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure the selective chlorination at the 3 and 5 positions of the pyridine ring .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chlorinating agents and by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropicolinimidamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The imidamide group can be hydrolyzed to form corresponding carboxylic acids
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of substituted picolinimidamides.
Oxidation: Formation of picolinic acid derivatives.
Reduction: Formation of reduced amide derivatives
Scientific Research Applications
3,5-Dichloropicolinimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,5-Dichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloropyridine-2-carboximidamide
- 3,5-Dichloro-2-Pyridinecarboximidamide
- 2-Pyridinecarboximidamide, 3,5-dichloro-
Comparison
3,5-Dichloropicolinimidamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .
Properties
CAS No. |
1245806-97-6 |
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Molecular Formula |
C6H6Cl3N3 |
Molecular Weight |
226.5 g/mol |
IUPAC Name |
3,5-dichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N3.ClH/c7-3-1-4(8)5(6(9)10)11-2-3;/h1-2H,(H3,9,10);1H |
InChI Key |
KTSIOTLGHMZNHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=N)N)Cl.Cl |
Origin of Product |
United States |
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